molecular formula C38H40N4O2 B1195327 Caracurine V CAS No. 630-87-5

Caracurine V

Cat. No. B1195327
CAS RN: 630-87-5
M. Wt: 584.7 g/mol
InChI Key: CIRUUTNLDXXBKU-HCKBHOMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caracurine V is an alkaloid.

Scientific Research Applications

  • Structure and Decomposition :

    • The 3D structure and stereochemistry of Caracurine V have been a subject of study, revealing its complex molecular arrangement (Zlotos, 2000).
    • A novel decomposition product of Caracurine V, iso-caracurine V, has been identified, providing insights into its stability and transformation under various conditions (Zlotos, 2003).
  • Biological Activity :

    • Caracurine V and its derivatives have been examined for their allosteric modulation capabilities on muscarinic acetylcholine M2 receptors. This research helps in understanding the compound's potential pharmacological applications (Zlotos et al., 2004).
    • The binding modes and pharmacological characteristics of Caracurine V analogues at neuronal alpha7 nicotinic acetylcholine receptors have been studied, suggesting its potential for influencing neurological pathways (Jensen, Zlotos, & Liljefors, 2007).
  • Chemical Interactions and Properties :

    • Investigations into the stereochemistry of Caracurine V and its related compounds provide detailed knowledge of its molecular structure and the interactions within its ring systems (Zlotos, 2004).
    • The alkaloids from Strychnos dolichothyrsa, including Caracurine V, have been isolated and structurally confirmed using techniques like 13C-NMR, shedding light on the compound's natural occurrence and chemical makeup (Verpoorte & Baerheim Svendsen, 1978).

properties

CAS RN

630-87-5

Product Name

Caracurine V

Molecular Formula

C38H40N4O2

Molecular Weight

584.7 g/mol

IUPAC Name

(1R,9R,16S,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene

InChI

InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2/t23-,24-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+/m0/s1

InChI Key

CIRUUTNLDXXBKU-HCKBHOMASA-N

Isomeric SMILES

C1CN2CC3=CCO[C@@H]4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N([C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Canonical SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

synonyms

caracurine V

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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